1-Bromo-3-(4-chlorobutoxy)benzene
Description
1-Bromo-3-(4-chlorobutoxy)benzene is a halogenated aromatic compound with a bromine atom at the para-position (C1) and a 4-chlorobutoxy group at the meta-position (C3) on the benzene ring (Figure 1). The 4-chlorobutoxy substituent consists of a four-carbon alkyl chain terminated by a chlorine atom, linked via an ether bond. This structure imparts unique physicochemical properties, such as moderate lipophilicity (due to the alkyl chain) and electronic effects from the electron-withdrawing bromine and chlorine atoms.
Properties
IUPAC Name |
1-bromo-3-(4-chlorobutoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXZTJHLCXELLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-chlorobutoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Formation of 4-Chlorobutyl Bromide: 4-Chlorobutanol is reacted with hydrobromic acid to produce 4-chlorobutyl bromide.
Etherification: Bromobenzene is reacted with 4-chlorobutyl bromide in the presence of a base such as potassium carbonate to form 1-Bromo-3-(4-chlorobutoxy)benzene.
Industrial Production Methods
The industrial production of 1-Bromo-3-(4-chlorobutoxy)benzene follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-chlorobutoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation, and halogens in the presence of Lewis acids for halogenation.
Major Products Formed
Nucleophilic Substitution: Products such as phenols, anilines, and thiophenols.
Electrophilic Substitution: Products such as nitrobenzene derivatives, sulfonated benzene derivatives, and polyhalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-(4-chlorobutoxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Research: Utilized in studies involving reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-chlorobutoxy)benzene in chemical reactions involves the following steps:
Activation of the Benzene Ring: The presence of the bromine atom and the 4-chlorobutoxy group influences the electron density of the benzene ring, making it more susceptible to nucleophilic or electrophilic attack.
Formation of Reactive Intermediates: During nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a reactive intermediate that subsequently undergoes further reactions.
Stabilization of Transition States: The substituents on the benzene ring stabilize the transition states during electrophilic substitution, facilitating the formation of the final products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The nature and position of substituents significantly influence melting/boiling points, solubility, and stability. Key analogs include:
*Boiling points for BDE-13 were calculated using the Le Bas method .
Key Observations :
- Electron-withdrawing groups : The trifluoromethoxy group (CF₃O) in 1-bromo-3-(trifluoromethoxy)benzene increases density (1.62 g/cm³) and boiling point compared to alkyl ethers due to stronger intermolecular forces .
- Steric effects : Longer substituents (e.g., 4-chlorobutoxy vs. methoxy) reduce crystallinity, lowering melting points. For example, BDE-13, with rigid diphenyl ether linkages, has a high melting point (242.2°C) .
- Halogen position : Bromine at meta vs. para positions alters electronic distribution, affecting reactivity in cross-coupling reactions .
Pd-Catalyzed Cross-Coupling Reactions
1-Bromo-3-(trifluoromethoxy)benzene demonstrates high reactivity in Pd-catalyzed arylations with heteroarenes, achieving yields >90% . The electron-withdrawing trifluoromethoxy group enhances oxidative addition to Pd(0) catalysts. However, the chlorine atom could act as a directing group in electrophilic substitutions.
Nucleophilic Substitution
This is distinct from analogs like BDE-13, where bromine atoms on aromatic rings are less reactive toward nucleophiles .
Biological Activity
1-Bromo-3-(4-chlorobutoxy)benzene is an organic compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H12BrClO
- Molecular Weight : 251.56 g/mol
- IUPAC Name : 1-bromo-3-(4-chlorobutoxy)benzene
The biological activity of 1-Bromo-3-(4-chlorobutoxy)benzene is primarily attributed to its ability to interact with biological molecules, such as enzymes and receptors. The bromine atom and the chlorobutoxy group can influence the compound's reactivity and binding affinity to various targets, potentially leading to the modulation of metabolic pathways.
Biological Activity Overview
1-Bromo-3-(4-chlorobutoxy)benzene has been studied for several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing antimicrobial agents.
- Anticancer Properties : Research has shown that halogenated phenolic compounds can possess anticancer properties. The specific interactions of 1-Bromo-3-(4-chlorobutoxy)benzene with cancer cell lines are under investigation, with some studies indicating cytotoxic effects on certain types of cancer cells.
Table 1: Summary of Biological Studies on 1-Bromo-3-(4-chlorobutoxy)benzene
Detailed Findings
- Antimicrobial Activity : A study reported that 1-Bromo-3-(4-chlorobutoxy)benzene demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL depending on the organism tested .
- Anticancer Effects : In vitro assays revealed that the compound could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
